![molecular formula C19H25N3O3S B5531423 1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)
1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione
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Description
Synthesis Analysis
The synthesis of complex organic compounds like this imidazolidinedione derivative involves multiple steps, starting from basic organic or inorganic substances. Although specific details on this compound's synthesis are scarce, related processes involve the formation of intermediate compounds, which are further reacted through methods such as condensation, reductive amination, and cyclization to obtain the desired product. For instance, the synthesis of 1,4-dihydropyridine derivatives from oxazolones and thiazolidinones involves treatment with primary amines, showcasing the intricate steps involved in synthesizing similar complex molecules (Stanovnik et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods help in understanding the arrangement of atoms, the geometry of the molecule, and the electronic structure, which are crucial for predicting reactivity and interaction with other molecules. For example, the study of isothiazolopyridine derivatives revealed the amino tautomeric form in the crystalline state, highlighting the importance of tautomeric forms in molecular structure analysis (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
This compound is expected to participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions, due to the presence of functional groups like the imidazolidinedione and thioether. These reactions can alter the molecule's structure, leading to new compounds with different properties. For instance, the reactivity of oxazolones and thiazolidinones with primary amines to form dihydropyridine derivatives illustrates the potential chemical transformations this compound might undergo (Stanovnik et al., 2002).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-[2-[4-(3-methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-5-4-6-15(11-13)26-14-7-9-22(10-8-14)17(23)12-16-18(24)21(3)19(25)20(16)2/h4-6,11,14,16H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKIOIHOSQNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CCN(CC2)C(=O)CC3C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione |
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